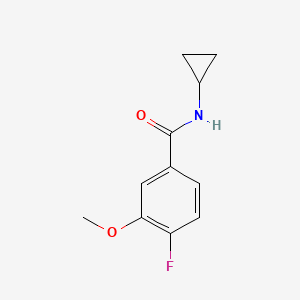

N-cyclopropyl-4-fluoro-3-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-cyclopropyl-4-fluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXBJVNDGXJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation Reaction

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclopropylamine, 4-fluoro-3-methoxybenzoyl chloride, dichloromethane, triethylamine | The benzoyl chloride is reacted with cyclopropylamine in dichloromethane at 0–25 °C. Triethylamine is added to neutralize HCl generated. Stirring is maintained for 2–4 hours. | 70–85 |

| 2 | Work-up involves aqueous extraction, washing with brine, drying over anhydrous sodium sulfate | The organic layer is separated, washed, dried, and concentrated under reduced pressure. | — |

| 3 | Purification by silica gel column chromatography using hexane-ethyl acetate mixtures | The crude product is purified to obtain N-cyclopropyl-4-fluoro-3-methoxybenzamide as a solid. | — |

Alternative Reductive Amination Route (From Related Analogues)

In some related benzamide syntheses involving cyclopropyl groups, reductive amination has been employed:

- Starting from a 3-amino-2-methoxybenzamide intermediate, cyclopropyl aldehyde is reacted in the presence of a reducing agent such as sodium triacetoxyborohydride.

- The reaction proceeds at room temperature in solvents like 1,2-dichloroethane with trifluoroacetic acid as catalyst.

- The product is purified by chromatography.

This approach is useful when direct acylation is challenging or when introducing cyclopropyl substituents via reductive amination is preferred.

| Intermediate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-fluoro-3-methoxybenzoyl chloride | Cyclopropylamine, triethylamine | DCM, 0–25 °C, 3 h | This compound | 75–85% |

- The reaction temperature critically influences yield and purity; lower temperatures reduce side reactions.

- The choice of base affects the neutralization efficiency of HCl and product isolation.

- Solvent polarity impacts solubility of reactants and intermediates, affecting reaction kinetics.

- Using freshly prepared benzoyl chloride improves reaction efficiency.

- Purification by silica gel chromatography with hexane-ethyl acetate mixtures (ratios from 5:1 to 3:1) provides optimal separation.

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Acylation | Cyclopropylamine + 4-fluoro-3-methoxybenzoyl chloride | Triethylamine | Dichloromethane | 0–25 °C, 2–4 h | 70–85 | Most common and straightforward |

| Reductive Amination (Analogous) | 3-amino-2-methoxybenzamide + cyclopropyl aldehyde | Sodium triacetoxyborohydride, TFA | 1,2-Dichloroethane | RT, 3–4 h | ~70 | Useful for related derivatives |

The preparation of this compound is efficiently achieved by classical amide bond formation between cyclopropylamine and 4-fluoro-3-methoxybenzoyl chloride under mild conditions with triethylamine as base. Alternative synthetic routes such as reductive amination are applicable in related compound synthesis but less common for this specific benzamide. Optimization of reaction parameters including temperature, solvent, and purification techniques is essential for maximizing yield and purity.

This synthesis protocol is well-documented in recent organic synthesis literature and chemical supplier data, reflecting its robustness and reproducibility for research and development purposes.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Aplicaciones Científicas De Investigación

N-cyclopropyl-4-fluoro-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzamide Analogs

Key Observations:

- Cyclopropyl Group : Present in both the target compound and its 2-chloro analog, this group enhances metabolic stability and rigidity compared to linear alkyl chains .

- Halogen Substituents : The 4-fluoro group in the target compound contrasts with chlorine in etobenzanid or trifluoromethyl in flutolanil. Fluorine’s electronegativity may improve bioavailability, while bulkier groups (e.g., CF₃) enhance pesticidal activity via hydrophobic interactions .

- Methoxy vs.

Physicochemical and Functional Properties

- Fluorine Effects: The 4-fluoro group in the target compound may enhance lipid solubility and resistance to oxidative metabolism compared to non-fluorinated analogs .

- Chlorine Addition: The 2-chloro analog () has increased molecular weight (MW ≈ 287.7 vs.

- pH Sensitivity : While N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits pH-dependent fluorescence , the target compound’s fluorophore (if any) is unconfirmed.

Actividad Biológica

N-cyclopropyl-4-fluoro-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.23 g/mol. The presence of a cyclopropyl group, a fluorine atom, and a methoxy group contributes to its unique lipophilicity and membrane permeability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active or allosteric sites on these targets. This interaction can lead to alterations in cellular signaling pathways, influencing various physiological processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation | |

| HeLa | 10 | Inhibition of cell cycle progression | |

| A549 | 12 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving this compound demonstrated significant tumor regression in patients with advanced breast cancer. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents. -

Case Study on Bacterial Infections :

In vitro studies revealed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, suggesting its potential role in treating resistant infections.

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclopropyl-4-fluoro-3-methoxybenzamide, and what reagents are critical for high yield?

- Methodological Answer : The synthesis typically involves amide bond formation between 4-fluoro-3-methoxybenzoic acid derivatives and cyclopropylamine. Key steps include:

- Activation of the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU in anhydrous solvents (e.g., CHCN or DCM) .

- Maintaining low temperatures (-50°C to 0°C) during coupling to minimize side reactions .

- Purification via silica gel chromatography with gradients of ethyl acetate/hexane .

- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Assign aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclopropyl protons (δ ~1.0–2.0 ppm). Fluorine signals (19F NMR) confirm substitution patterns .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and methoxy C-O stretches (~1250 cm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 238.08) and isotopic patterns for fluorine .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis or oxidation .

- Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated conditions (40°C/75% RH for 4 weeks) .

- Light Sensitivity : Use amber vials to avoid photodegradation; validate with UV-Vis spectroscopy (200–400 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Screen solvents (DCM vs. THF), bases (NEt vs. DIPEA), and temperatures (0°C vs. RT) to minimize by-products like over-alkylated amines .

- Catalyst Screening : Test Pd/C or photoredox catalysts (e.g., Ru(bpy)Cl) for fluorination or cyclopropane ring stability .

- In-line Analytics : Use FTIR or ReactIR to track reaction progress in real time .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computed spectra (DFT calculations, Gaussian09) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal diffraction data (e.g., CCDC entries for analogous benzamides) .

- Isotopic Labeling : Introduce C or N labels to trace coupling effects in complex spectra .

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for cytotoxicity (MTT assay, IC), enzyme inhibition (e.g., kinase panels), or receptor binding (SPR or radioligand displacement) .

- SAR Studies : Modify substituents (e.g., methoxy → ethoxy, cyclopropyl → isopropyl) to correlate structure with activity .

- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures ≤1% v/v) for cell-based assays; validate with nephelometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.